2-Chloro-4-isopropoxy-5-methoxybenzaldehyde
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Overview
Description
“2-Chloro-4-isopropoxy-5-methoxybenzaldehyde” is a chemical compound with the molecular formula C11H13ClO3 . It is a solid substance .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H13ClO3/c1-7(2)15-11-5-9(12)8(6-13)4-10(11)14-3/h4-7H,1-3H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 228.68 . It is a solid substance .Scientific Research Applications
Ruthenium-Mediated Isomerization and Metathesis
Ruthenium-mediated isomerization and ring-closing metathesis (RCM) have been pivotal in synthesizing diverse benzo-fused heterocycles. A simple substrate, akin to 2-allyl-3-isopropoxy-4-methoxybenzaldehyde, was transformed into various 6-, 7-, and 8-membered nitrogen- and oxygen-containing heterocycles. This underscores the versatility of ruthenium catalysts in fostering complex molecular architectures, demonstrating a robust approach for crafting intricate organic frameworks (Otterlo, Pathak, & Koning, 2003).
Synthesis of Chalcone Derivatives
The synthesis of chalcone derivatives from halogenated vanillin, encompassing 3-chloro-4-hydroxy-5-methoxybenzaldehyde, showcases the diverse reactivity and functionalization of benzaldehyde derivatives. These synthesized compounds were evaluated for their antioxidant activity, revealing the potential of such derivatives in creating bioactive molecules (Rijal, Haryadi, & Anwar, 2022).
Solubility and Activity Coefficient Studies
Investigating the solubility and activity coefficients of compounds like 5-chloro-4-hydroxy-3-methoxybenzaldehyde provides critical insights into their physicochemical properties. Such studies are foundational in understanding the solubility behavior of these compounds, which is crucial for their application in various scientific fields (Larachi et al., 2000).
Synthesis of 2-Benzazocines
The creation of 2-benzazocines from substrates like 2-allyl-3-isopropoxy-4-methoxybenzaldehyde using ring-closing metathesis as a central step illustrates the compound's utility in generating complex heterocyclic structures. Some of these compounds demonstrated anti-cancer activity, indicating their potential in medicinal chemistry applications (Panayides et al., 2007).
Safety and Hazards
properties
IUPAC Name |
2-chloro-5-methoxy-4-propan-2-yloxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-7(2)15-11-5-9(12)8(6-13)4-10(11)14-3/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZOULWZVFPKPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)Cl)C=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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